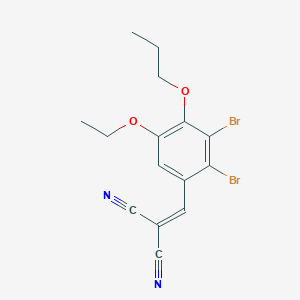

![molecular formula C16H14ClN3O4S B4630908 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4630908.png)

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of cyclic compounds containing aminobenzenesulfonamide derivatives, similar to N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide, involves complex reactions that offer multifunctional applications in organic syntheses and the pharmaceutical industry. Sequential Nicholas and Pauson-Khand reactions have been developed for the synthesis of unique polyheterocyclic compounds. Additionally, the production of aminobenzenesulfonamide-containing cyclononyne (ABSACN) as a multifunctional click cycloalkyne agent and the improvement of the intramolecular Pauson-Khand reaction of the nitroarene-enyne substrate are notable developments (Kaneda, 2020).

Molecular Structure Analysis

The molecular structure of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide is pivotal in determining its chemical reactivity and properties. The presence of the sulfonamide group contributes to its solubility and stability, while the nitro group enhances its reactivity towards various chemical transformations. The molecular geometry, electronic distribution, and intramolecular interactions play a significant role in its chemical behavior and applications.

Chemical Reactions and Properties

This compound participates in a range of chemical reactions, leveraging its nitro and sulfonamide functionalities. It is involved in nitration reactions, where nitro groups are introduced to aromatic compounds, and sulfonation reactions, which involve the incorporation of sulfonate groups into molecules. These reactions are crucial for the synthesis of derivatives with potential applications in drug development and other fields.

Physical Properties Analysis

The physical properties of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide, including its melting point, boiling point, solubility, and stability, are influenced by its molecular structure. These properties are essential for its handling, storage, and application in various chemical processes.

Chemical Properties Analysis

The chemical properties of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide, such as its reactivity towards electrophiles and nucleophiles, its potential for undergoing redox reactions, and its ability to participate in cycloaddition reactions, are determined by the functional groups present in its structure. These chemical properties underpin its utility in organic synthesis and its potential as a precursor for the synthesis of pharmaceutical compounds.

Aplicaciones Científicas De Investigación

Versatile Synthesis and Amine Protection

- Versatile Means for Preparation of Secondary Amines and Protection of Amines : Sulfonamides, including those similar to N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide, are highlighted for their exceptional versatility in the preparation of secondary amines. They can be easily deprotected to give secondary amines in high yields, showcasing their utility in organic synthesis and amine protection methods (Fukuyama et al., 1995).

Characterization and Computational Studies

- Computational Study of Newly Synthesized Sulfonamide Molecule : A detailed structural and electronic properties analysis of a newly synthesized sulfonamide molecule offers insights into the compound's stability and interaction with proteins, which could be relevant for understanding the chemical and biological properties of related compounds (Murthy et al., 2018).

Biological Activities and Therapeutic Applications

- Carbonic Anhydrase Inhibition for Therapeutic Applications : Research on sulfonamides related to N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide demonstrates their potential as carbonic anhydrase inhibitors. Such compounds could be used in developing therapies for conditions where carbonic anhydrase activity is implicated (Sapegin et al., 2018).

Analytical Applications

- Analytical Applications of Sulfonamide Derivatives : The synthesis of sulfonamide derivatives, including those related to N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide, finds utility in analytical chemistry as titrants for various substances, demonstrating their broad applicability beyond purely synthetic or therapeutic contexts (Gowda et al., 1983).

Propiedades

IUPAC Name |

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O4S/c17-12-4-5-16-15(8-12)11(10-18-16)6-7-19-25(23,24)14-3-1-2-13(9-14)20(21)22/h1-5,8-10,18-19H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQZLWBCKUPNAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylthio)-6-(3-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4630836.png)

![1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4630838.png)

![5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4630839.png)

![N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4630844.png)

![3-{5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid](/img/structure/B4630852.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4630853.png)

![N-(sec-butyl)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4630860.png)

![4-bromo-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4630871.png)

![methyl 2-[({2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4630876.png)

![N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-2-ethylbutanamide](/img/structure/B4630882.png)

![N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-furamide](/img/structure/B4630890.png)